Chromotrope 2B
Overview
Description
Chromotrope 2B, also known as 2-(4-Nitrophenylazo)chromotropic acid disodium salt or Acid Red 176, is a synthetic azo dye. It is primarily used as a staining reagent in microscopy due to its vibrant color properties. The compound has the molecular formula C16H9N3Na2O10S2 and a molecular weight of 513.37 g/mol .
Mechanism of Action
Target of Action
Chromotrope 2B, also known as 2-(4-Nitrophenylazo)chromotropic acid disodium salt, is primarily used in the determination of various metals such as boric acid, borates, germanium, cobalt, nickel, copper, and rare earth metals . It is also used in the spectrophotometric determination of cephalosporins .
Mode of Action
this compound interacts with its targets to produce a highly colored radical anion . This interaction is crucial for its use in spectrophotometric determinations. In addition, this compound has been studied for its interaction with proteins, particularly serum albumin .
Biochemical Pathways
It has been found to reduce reactive oxygen species (ros) in mesenchymal stem cells (mscs), which are known to accumulate with advancing age and accelerate cellular senescence and cell death . This suggests that this compound may influence oxidative stress pathways.
Pharmacokinetics
Its solubility in water is known to be 10 mg/ml , which could influence its bioavailability.
Result of Action
this compound has been found to decrease ROS generation in both young and old MSCs . This antioxidant effect could potentially enhance the regenerative potential of these cells, making this compound a valuable resource for future cell-based therapeutics .
Action Environment
It is known that factors such as the age of stem cells can impact the effectiveness of this compound in reducing ros
Biochemical Analysis
Biochemical Properties
Chromotrope 2B plays a significant role in biochemical reactions, particularly in the determination of boric acid, borates, germanium, cobalt, nickel, copper, and rare earth metals . It interacts with various enzymes and proteins, forming highly colored radical anions during spectrophotometric analysis. For instance, this compound is used in the spectrophotometric determination of cephalosporins, where it forms a highly colored radical anion . This interaction is crucial for the accurate quantification of these compounds in pharmaceutical products.
Cellular Effects
This compound has been shown to reduce oxidative stress in murine bone marrow-derived mesenchymal stem cells . It decreases the generation of reactive oxygen species (ROS) in both young and old mesenchymal stem cells, thereby enhancing their regenerative potential . This reduction in ROS content helps in maintaining cellular function and preventing cellular senescence and cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of highly colored radical anions during spectrophotometric analysis . This interaction involves the binding of this compound to specific biomolecules, leading to changes in their optical properties. Additionally, this compound has been shown to influence gene expression related to oxidative stress and telomere maintenance in mesenchymal stem cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and reliability as a staining reagent for microscopy applications . Its disodium salt formulation enhances solubility and ensures stability over time . Long-term studies have shown that this compound maintains its staining properties and effectiveness in various experimental protocols .
Metabolic Pathways
This compound is involved in metabolic pathways related to the determination of boric acid, borates, and other metals . It interacts with enzymes and cofactors to form highly colored radical anions, which are crucial for the accurate quantification of these compounds . These interactions can affect metabolic flux and metabolite levels in the cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins . Its disodium salt formulation enhances its solubility and distribution, ensuring effective localization and accumulation in target tissues .
Subcellular Localization
This compound exhibits subcellular localization properties that are essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its effectiveness as a staining reagent in microscopy applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromotrope 2B is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form a diazonium salt. This intermediate is then coupled with chromotropic acid disodium salt under acidic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and dried to obtain the final crystalline powder .
Chemical Reactions Analysis
Types of Reactions
Chromotrope 2B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups in this compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like sodium hydroxide and other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Aromatic amines such as 4-nitroaniline.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Chromotrope 2B has a wide range of applications in scientific research:
Comparison with Similar Compounds
Chromotrope 2B is often compared with other azo dyes and chromotropic acid derivatives:
Chromotrope 2R: Similar in structure and used in similar applications but differs in its specific staining properties.
Acid Red 87: Another azo dye with different spectral properties and applications.
Methyl Orange: A commonly used pH indicator with a different azo structure and application spectrum.
This compound stands out due to its high solubility in water, stability, and versatility in various analytical and staining applications .
Properties
CAS No. |
548-80-1 |
---|---|
Molecular Formula |
C16H11N3NaO10S2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
disodium;4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11N3O10S2.Na/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23;/h1-7,20-21H,(H,24,25,26)(H,27,28,29); |
InChI Key |
COMHNGNAVSKQSI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[N+](=O)[O-].[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
548-80-1 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chromotrope 2B; Chromotrope-2B; Chromotrope2B; Chromotrope Red 4B; C.I. Acid Red 176; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Chromotrope 2B interact with proteins? What are the downstream effects?
A1: this compound forms a supermolecular complex with proteins in acidic solutions, such as a Britton-Robinson buffer at pH 3.0. [, ] This interaction leads to a decrease in the reduction peak current of this compound, which can be measured using linear sweep voltammetry. This phenomenon allows for the quantitative determination of protein concentration. [, ]
Q2: Can this compound be used to determine the concentration of specific proteins?
A2: Yes, research has shown that this compound can be used to determine the concentration of human serum albumin (HSA) in both buffer solutions and blood samples. [, ] The reduction peak current of this compound decreases linearly with increasing HSA concentration, enabling quantification. [, ] This method provides comparable results to the traditional Coomassie brilliant blue G-250 spectrophotometric method. [, ]
Q3: How does the interaction between this compound and proteins differ from its interaction with metal ions?
A3: While this compound forms a supermolecular complex with proteins, its interaction with metal ions leads to the formation of charge transfer complexes. [] These complexes exhibit distinct spectroscopic properties and are the basis for various analytical applications. []
Q4: What are some examples of metal ions that form complexes with this compound?
A4: this compound has been shown to form complexes with various metal ions, including but not limited to: Lanthanum (III), [, , ] Copper (II), [] Thorium (IV), [] Scandium, and Yttrium. [] These complexes exhibit different stability constants and spectroscopic properties, allowing for selective determination of these metals. [, , ]
Q5: Beyond protein and metal ion detection, what other applications does this compound have?
A5: this compound has been explored for its ability to preconcentrate metal ions like aluminum from aqueous solutions, facilitating their detection and analysis. [] Additionally, it has shown potential in removing both cationic radionuclides (e.g., 137Cs(I), 60Co(II), 152+154Eu(III)) and anionic pollutants (e.g., this compound itself) from simulated mixed radioactive process wastewater using organo-bentonite. []
Q6: Is this compound stable under various conditions?
A6: The stability of this compound-metal chelates has been studied under different temperatures and pH conditions. For example, the Lanthanum (III)-Chromotrope 2B chelate is stable between pH 5.0 and 12.5. [] The Thorium(Ke)2 chelate with this compound remains stable between pH 3.0 and 6.5 at temperatures ranging from 5 to 95°C. []
Q7: What analytical techniques are commonly used to study this compound and its interactions?
A7: Spectrophotometry is a widely employed technique to study this compound and its interactions. [, , , , , , , , , , ] This method utilizes the characteristic absorption spectra of this compound and its complexes with proteins or metal ions to determine concentrations and study complex formation. [, , , , , , , , , , ] Electrochemical techniques like linear sweep voltammetry are also valuable for investigating this compound's interactions with proteins. [, ]
Q8: What are the limitations of using this compound in analytical applications?
A8: While this compound offers advantages in analytical applications, it's crucial to consider potential interferences. Certain ions might interfere with the analysis, impacting accuracy. [, ] Researchers often optimize experimental conditions and explore pre-treatment methods to minimize such interferences. []
Q9: How does the structure of this compound contribute to its properties and applications?
A9: The presence of the azo group (-N=N-) and the lone pair of electrons on the nitro group (-NO2) in this compound contributes to its color and its ability to form complexes with metal ions. [] The extended conjugation in its structure, influenced by these functional groups, enhances the color intensity of the charge transfer complexes formed. []
Q10: Have there been any studies on modifying the structure of this compound?
A10: While research primarily focuses on this compound itself, some studies have explored the use of structurally related compounds. For instance, researchers investigated the effects of Trypan Blue and related compounds, structurally similar to this compound, on the production and activity of Streptolysin S, a bacterial toxin. []
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